ethyl 5-methoxy-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate
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Overview
Description
ETHYL 5-METHOXY-3-[2-(PIPERIDIN-1-YL)ACETAMIDO]-1H-INDOLE-2-CARBOXYLATE: is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-METHOXY-3-[2-(PIPERIDIN-1-YL)ACETAMIDO]-1H-INDOLE-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole cyclization, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Piperidine Substitution: The piperidine moiety is introduced through nucleophilic substitution reactions, where piperidine reacts with an appropriate leaving group on the indole derivative.
Esterification: The final step involves esterification to form the ethyl ester, using reagents such as ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-METHOXY-3-[2-(PIPERIDIN-1-YL)ACETAMIDO]-1H-INDOLE-2-CARBOXYLATE can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine or indole moieties, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
ETHYL 5-METHOXY-3-[2-(PIPERIDIN-1-YL)ACETAMIDO]-1H-INDOLE-2-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 5-METHOXY-3-[2-(PIPERIDIN-1-YL)ACETAMIDO]-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits antiviral properties against RNA and DNA viruses.
Uniqueness
ETHYL 5-METHOXY-3-[2-(PIPERIDIN-1-YL)ACETAMIDO]-1H-INDOLE-2-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperidine moiety, in particular, enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C19H25N3O4 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 5-methoxy-3-[(2-piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C19H25N3O4/c1-3-26-19(24)18-17(14-11-13(25-2)7-8-15(14)20-18)21-16(23)12-22-9-5-4-6-10-22/h7-8,11,20H,3-6,9-10,12H2,1-2H3,(H,21,23) |
InChI Key |
QVVKCXUUWROPFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC(=O)CN3CCCCC3 |
Origin of Product |
United States |
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